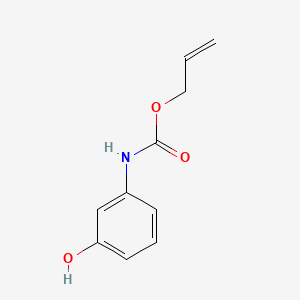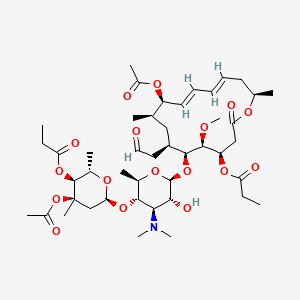
ML311
Vue d'ensemble
Description
ML311 est un inhibiteur puissant et sélectif de l’interaction entre les protéines Mcl-1 et Bim. Ce composé a montré un potentiel significatif dans l’arrêt de la viabilité de divers types de cellules qui sont amorcées par Mcl-1, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans l’étude de l’apoptose et du cancer .
Méthodes De Préparation
La synthèse de ML311 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels qui améliorent son activité inhibitrice. La voie de synthèse comprend généralement :
Formation du noyau quinolinol : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe pipérazinyl : Cette étape est cruciale pour l’activité du composé et est réalisée par des réactions de substitution nucléophile.
Fonctionnalisation finale : Le groupe trifluorométhylphényle est introduit pour améliorer l’affinité de liaison et la sélectivité du composé
Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
ML311 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le noyau quinolinol, modifiant potentiellement l’activité du composé.
Réduction : Les réactions de réduction peuvent affecter le groupe pipérazinyl, affectant les propriétés de liaison du composé.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme la pipérazine. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent à la structure finale de this compound.
4. Applications de la recherche scientifique
This compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme sonde pour étudier les interactions protéines-protéines, en particulier celles impliquant la famille des protéines Bcl-2.
Biologie : this compound est utilisé dans des tests de viabilité cellulaire pour étudier le rôle de Mcl-1 dans la survie cellulaire et l’apoptose.
Médecine : Le composé est exploré pour son potentiel en thérapie anticancéreuse, en particulier pour cibler les cancers qui dépendent de Mcl-1 pour leur survie.
Industrie : Alors que ses applications industrielles sont encore en cours d’exploration, this compound pourrait être utilisé dans le développement de nouveaux agents thérapeutiques et outils de diagnostic .
Applications De Recherche Scientifique
ML311 has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins.
Biology: this compound is employed in cell viability assays to investigate the role of Mcl-1 in cell survival and apoptosis.
Medicine: The compound is being explored for its potential in cancer therapy, particularly in targeting cancers that are dependent on Mcl-1 for survival.
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
ML311 exerce ses effets en inhibant sélectivement l’interaction entre les protéines Mcl-1 et Bim. Cette inhibition perturbe la fonction anti-apoptotique de Mcl-1, conduisant à l’induction de l’apoptose dans les cellules qui dépendent de Mcl-1 pour leur survie. Les cibles moléculaires de this compound sont les protéines Mcl-1 et Bim, et la voie impliquée est la voie d’apoptose intrinsèque .
Comparaison Avec Des Composés Similaires
ML311 est unique par sa haute sélectivité et sa puissance en tant qu’inhibiteur de l’interaction Mcl-1/Bim. Des composés similaires comprennent :
ABT-199 : Un inhibiteur sélectif de Bcl-2, un autre membre de la famille Bcl-2.
Navitoclax : Un inhibiteur à la fois de Bcl-2 et de Bcl-xL, utilisé dans la recherche sur le cancer.
A-1210477 : Un inhibiteur sélectif de Mcl-1, similaire à this compound mais avec des propriétés de liaison différentes .
This compound se démarque par son ciblage spécifique de l’interaction Mcl-1/Bim, ce qui en fait un outil précieux pour étudier le rôle de Mcl-1 dans la survie cellulaire et l’apoptose.
Propriétés
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPBLRRJSKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




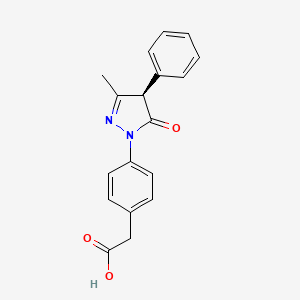
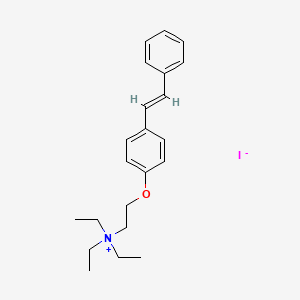
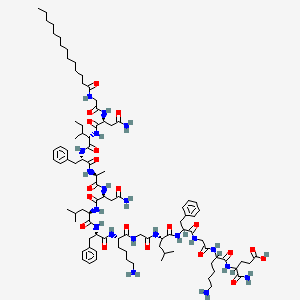

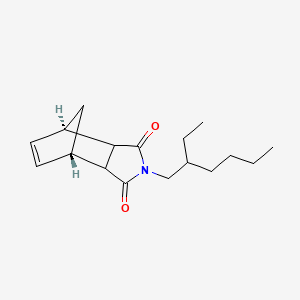
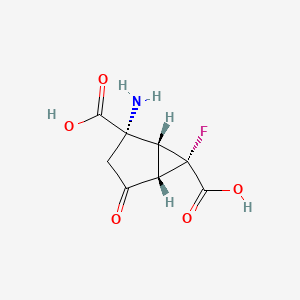
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)
